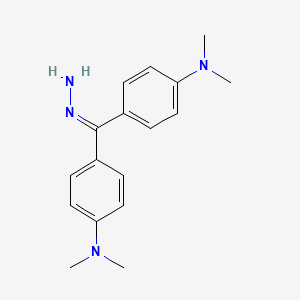
(2R,3S)-1-chloro-3-phenylaziridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-1-chloro-3-phenylaziridine-2-carbonitrile is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a three-membered aziridine ring, a phenyl group, a chlorine atom, and a nitrile group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-chloro-3-phenylaziridine-2-carbonitrile typically involves the reaction of a suitable precursor with reagents that introduce the aziridine ring, chlorine, and nitrile functionalities. One common method is the cyclization of an appropriate precursor, such as a β-chloroamine, under basic conditions. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors to control reaction parameters precisely and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired enantiomer in high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1-chloro-3-phenylaziridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other oxidized derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Substituted aziridines with various functional groups.
Oxidation: Oxaziridines or other oxidized products.
Reduction: Primary amines or other reduced derivatives.
Scientific Research Applications
(2R,3S)-1-chloro-3-phenylaziridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-1-chloro-3-phenylaziridine-2-carbonitrile involves its interaction with molecular targets through its reactive functional groups. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2,3-dichlorobutane: Another chiral compound with two chlorine atoms and similar stereochemistry.
(2R,3S)-2,3-dibromobutane: Similar to the dichlorobutane but with bromine atoms instead of chlorine.
(2R,3S)-1-chloro-3-phenylaziridine: Lacks the nitrile group but has a similar aziridine ring and phenyl group.
Uniqueness
(2R,3S)-1-chloro-3-phenylaziridine-2-carbonitrile is unique due to the presence of both a nitrile group and an aziridine ring, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.
Properties
Molecular Formula |
C9H7ClN2 |
|---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
(2R,3S)-1-chloro-3-phenylaziridine-2-carbonitrile |
InChI |
InChI=1S/C9H7ClN2/c10-12-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9H/t8-,9-,12?/m0/s1 |
InChI Key |
XMJCYYPWJIAFKZ-VTGJNACWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N2Cl)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N2Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



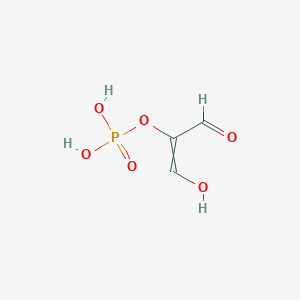
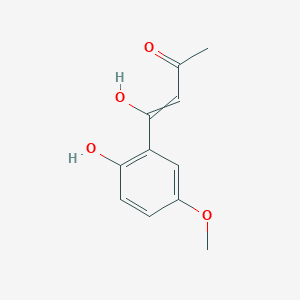
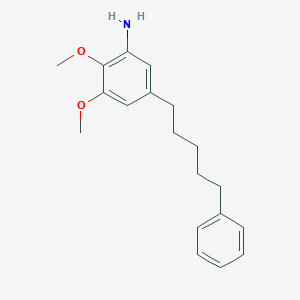

![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14491760.png)
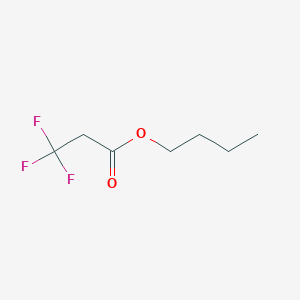
![8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one](/img/structure/B14491767.png)
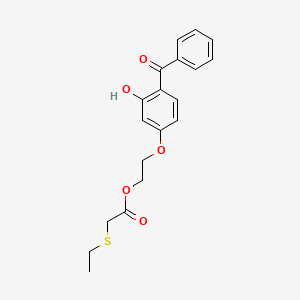
![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B14491776.png)

![N-{3-[4-(Benzyloxy)phenyl]-3-hydroxy-3-phenylpropyl}benzamide](/img/structure/B14491782.png)
![2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B14491785.png)
